molecular formula C15H12N2OS B2450372 N-benzyl-1,3-benzothiazole-6-carboxamide

N-benzyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2450372
M. Wt: 268.3 g/mol
InChI Key: LIAFQNYHBACZKQ-UHFFFAOYSA-N
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Description

General Overview of Benzothiazole (B30560) Scaffold Significance in Medicinal Chemistry Research

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the design of bioactive molecules. ekb.eg This structural motif is an integral feature of a wide array of both naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological activities. pharmacyjournal.in The versatility of the benzothiazole nucleus allows for substitutions at various positions, which in turn modulates its biological effects. nih.gov

The significance of the benzothiazole scaffold in medicinal chemistry is underscored by its association with a diverse range of therapeutic properties. pcbiochemres.com Research has extensively documented that compounds containing this moiety can act as potent agents for various conditions. researchgate.net The inherent aromaticity of the benzothiazole system provides a stable platform for the design of new drugs, while its ability to be functionalized allows for the fine-tuning of its physicochemical and pharmacological profiles. pharmacyjournal.in

The broad utility of this scaffold has led to its classification as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ijpsr.com This versatility makes benzothiazole derivatives a continuing focus of research for the discovery of new and more effective treatments for a multitude of diseases. pcbiochemres.com

Table 1: Diverse Pharmacological Activities of the Benzothiazole Scaffold
Pharmacological ActivityTherapeutic Potential
AnticancerTreatment of various tumors
AntimicrobialCombating bacterial and fungal infections
Anti-inflammatoryManagement of inflammatory disorders
AnticonvulsantTreatment of epilepsy and other seizure disorders
AntidiabeticManagement of diabetes mellitus
AntitubercularTreatment of tuberculosis
AntiviralCombating viral infections
AnalgesicPain relief

Historical Context of Benzothiazole Derivatives in Academic Drug Discovery

The journey of benzothiazole derivatives in the scientific landscape began in the late 19th century with their initial synthesis. ekb.eg For a considerable period, their applications were primarily in the dye industry due to their chromophoric properties. However, as the 20th century progressed, the unique chemical properties of the benzothiazole nucleus began to attract the attention of medicinal chemists.

A significant turning point in the academic exploration of benzothiazole derivatives was the discovery of their wide-ranging biological activities. Early research efforts were often serendipitous, but they paved the way for more systematic investigations into the therapeutic potential of these compounds. Over the past few decades, there has been a surge in research focusing on the synthesis and biological evaluation of novel benzothiazole analogues. pharmacyjournal.in

This intensified research has led to the development of several clinically important drugs containing the benzothiazole core. One of the most well-known examples is Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). Other derivatives have found applications as imaging agents for conditions like Alzheimer's disease. The continuous exploration of benzothiazole chemistry in academic laboratories highlights its enduring importance and potential for future drug discovery. ekb.eg

Rationale for Investigating N-benzyl-1,3-benzothiazole-6-carboxamide and its Analogues

The specific focus on this compound stems from a rational drug design approach that combines several key structural motifs known to confer valuable pharmacological properties. The rationale for investigating this particular compound and its analogues can be broken down into the individual contributions of its constituent parts: the benzothiazole-6-carboxamide core and the N-benzyl substituent.

The carboxamide group is a well-established and highly valued functional group in medicinal chemistry, often referred to as a "privileged pharmacophore". nih.govresearchgate.net Its importance lies in its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors, which can significantly enhance the binding affinity and potency of a drug molecule. numberanalytics.comnih.gov The presence of a carboxamide moiety can also positively influence a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com Furthermore, substitutions at the 6-position of the benzothiazole ring have been shown to be a critical determinant of biological activity, making the benzothiazole-6-carboxamide scaffold an attractive starting point for the development of new therapeutic agents. pharmacyjournal.inijper.org

The addition of an N-benzyl group to the carboxamide nitrogen is also a deliberate design choice. The benzyl (B1604629) group can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intended biological target. The phenyl ring of the benzyl group can also engage in additional binding interactions, such as pi-stacking, with the target protein, potentially leading to increased efficacy. The combination of the benzothiazole-6-carboxamide scaffold with an N-benzyl substituent therefore represents a promising strategy for the development of novel compounds with enhanced biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(16-9-11-4-2-1-3-5-11)12-6-7-13-14(8-12)19-10-17-13/h1-8,10H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAFQNYHBACZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Analysis of N Benzyl 1,3 Benzothiazole 6 Carboxamide Derivatives

Positional and Substituent Effects on the Benzothiazole (B30560) Core

The biological profile of benzothiazole derivatives is highly dependent on the substitution pattern around the fused ring system. Literature extensively highlights that substitutions at the C-2 and C-6 positions are particularly critical for determining the pharmacological activity of these compounds. benthamscience.com

The C-2 position of the benzothiazole ring is a primary site for chemical modification to alter biological efficacy. A wide array of functional groups introduced at this position has been shown to profoundly influence the interaction of these molecules with biological targets.

Research into benzothiazole-based inhibitors of DNA gyrase and Heat shock protein 90 (Hsp90) provides significant insights. For instance, attaching a pyrrole-2-carboxamide moiety to the C-2 position has been a successful strategy in designing potent inhibitors of DNA gyrase B (GyrB). nih.gov The substituents on this pyrrole (B145914) ring are themselves critical; a 3,4-dichloro-5-methyl-1H-pyrrole group was found to confer potent inhibitory activity against both E. coli and S. aureus gyrase. acs.org In the context of Hsp90 inhibition, the introduction of various amines at the C-2 position is a key feature. nih.gov For example, linking a piperidine (B6355638) group, which provides a cationic center, has been shown to be effective for C-terminal domain (CTD) inhibition. nih.gov

In anticancer applications, pyrazole (B372694) moieties introduced at the C-2 position have been found to significantly enhance antitumor activity across numerous tumor cell lines. nih.gov Similarly, other heterocyclic systems attached at this position have yielded compounds with potent growth inhibitory activity. researchgate.net The nature of the substituent directly impacts the molecule's ability to form crucial interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of target enzymes. helsinki.fi

Table 1: Effect of C-2 Substituents on Anticancer Activity (MCF-7 Cell Line)
Compound ReferenceC-2 SubstituentIC50 (µM)
Compound 49 (cyano-substituted)-C(NH)-C6H3(CN)(OH)65.6
Compound 50 (cyano-substituted)-C(NH)-C6H3(CN)(OCH3)14.9
Thiourea derivative 3-NH-CS-NH-Ar>16.23 (vs. U-937)
Sulphonamide derivative 40-NH-SO2-Ar34.5

The C-6 position is another key locus for modification that governs the therapeutic potential of the benzothiazole scaffold. benthamscience.com The carboxamide linkage at this position is not merely a structural element but an active participant in molecular interactions.

In the development of DNA gyrase inhibitors, a carboxylic acid group at the C-6 position is vital for activity. It has been shown to form a crucial salt bridge with key arginine residues (e.g., Arg136) in the ATP-binding site of the enzyme. helsinki.fi The conversion of this carboxylic acid to a carboxamide, such as the N-benzyl carboxamide, modifies the hydrogen bonding capacity and steric profile of the molecule, which can fine-tune its binding affinity and selectivity.

For Hsp90 inhibitors, the C-6 position is often functionalized with groups that can engage in hydrogen bonding. A series of 2,6-disubstituted benzothiazoles were synthesized where the C-6 position was modified with various amide linkages. nih.gov The SAR studies revealed that the nature of the amine component of the carboxamide significantly influenced antiproliferative activity. For example, coupling with 3,4-dichloroaniline (B118046) at the C-6 carboxamide resulted in potent inhibitors of MCF-7 breast cancer cells. nih.gov The carboxamide group's planarity and its ability to act as both a hydrogen bond donor and acceptor are critical to its function.

Table 2: Influence of C-6 Carboxamide Substituent on Hsp90 Inhibitory Activity (Antiproliferative IC50 in MCF-7 cells)
Compound ReferenceC-6 SubstituentIC50 (µM)
5a-CONH-(4-chlorophenyl)11.3
5g-CONH-(3,4-dichlorophenyl)2.8
5j-CONH-(4-(trifluoromethyl)phenyl)10.1
5m-CONH-(naphthalen-1-yl)6.8

While positions 2 and 6 are often the primary focus, substitutions at other positions on the benzene (B151609) ring of the benzothiazole core (positions 4, 5, and 7) also play a significant role in modulating biological activity. These substitutions can influence the electronic properties, lipophilicity, and steric profile of the entire molecule.

For DNA gyrase inhibitors, the introduction of a benzyloxy substituent at the C-4 position led to the discovery of a potent inhibitor. helsinki.fi This suggests that the C-4 position can be exploited to achieve additional favorable interactions within the enzyme's binding pocket.

Role of the N-Benzyl Moiety in Modulating Biological Activity

The N-benzyl group attached to the C-6 carboxamide is a critical determinant of the molecule's pharmacological profile. It can influence several key properties, including lipophilicity, steric interactions, and potential for specific binding interactions like π-π stacking.

The benzyl (B1604629) group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, the substitution pattern on the benzyl ring itself is a major factor in determining biological activity. In a study of 2-amino-benzothiazole derivatives, an N-(4-nitrobenzyl) group was found to be particularly effective, significantly inhibiting cancer cell proliferation and key signaling pathways. frontiersin.orgnih.gov This highlights the importance of electronic effects; the electron-withdrawing nitro group can modulate the electronic character of the entire moiety.

Conversely, other substitutions can be detrimental. The specific placement of substituents (ortho, meta, para) on the benzyl ring can dictate the orientation of the ring within a binding pocket. This positioning affects the potential for hydrophobic and aromatic (π-π or cation-π) interactions with amino acid residues of the target protein. For instance, in a series of dual FAAH/sEH inhibitors, various substituted phenylsulfonyl groups were attached to a piperidine-4-carboxamide, where the substitution pattern on the terminal phenyl ring critically influenced potency. nih.gov This principle applies to the N-benzyl group, where its substituents can fine-tune the binding affinity and selectivity.

Table 3: Effect of N-Benzyl Ring Substituents on Anticancer Activity (A431 Cell Line)
Compound ReferenceN-Benzyl MoietyIC50 (µM)
B74-Nitrobenzyl1.49
B8Benzyl (unsubstituted)11.41

Conformational and Stereochemical Considerations in SAR

Computational studies have shown that the benzothiazole ring system is largely planar, but the linkages to substituents at positions 2 and 6 allow for rotational freedom. mdpi.com The amide bond of the carboxamide linkage at C-6 is generally planar, but rotation can occur around the adjacent single bonds. This flexibility allows the N-benzyl group to adopt various spatial orientations. The preferred conformation is one that minimizes steric hindrance and maximizes favorable interactions with the target protein.

The planarity or non-planarity of the entire molecular structure can be a deciding factor for activity. For example, in a series of benzothiazolopyrimidine-thiazole conjugates, it was found that flatter, more planar molecules had different activity profiles than those with a more twisted conformation. researchgate.net The electronic properties, such as the HOMO-LUMO energy gap, are also influenced by the molecular conformation and the nature of the substituents. A smaller energy gap, often associated with electron-withdrawing groups, can be indicative of higher chemical reactivity and biological activity. researchgate.net Therefore, the interplay between the electronic effects of substituents and the resulting molecular conformation is a key aspect of the SAR for this class of compounds.

Mechanistic Insights into the Biological Activities of N Benzyl 1,3 Benzothiazole 6 Carboxamide Analogues

Anti-cancer Mechanisms

The anti-cancer properties of N-benzyl-1,3-benzothiazole-6-carboxamide analogues are diverse, targeting several critical pathways involved in cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death, inhibition of crucial signaling kinases, disruption of the cellular cytoskeleton, and modulation of DNA interactions.

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Certain benzothiazole (B30560) derivatives have been identified as potent inducers of apoptosis through the activation of procaspase-3. nih.gov Procaspase-3 is an inactive zymogen that, upon activation to caspase-3, triggers a cascade of proteolytic events leading to cell death.

Research has shown that specific benzothiazole analogues bearing a pyridine-semicarbazone moiety can effectively activate procaspase-3. nih.gov For instance, compounds designated as 8j and 8k have demonstrated significant procaspase-3 activation. nih.gov This activation is a direct mechanism to bypass upstream apoptotic blocks, a common resistance mechanism in cancer. The structure-activity relationship studies of these analogues have highlighted the importance of the benzothiazole nucleus and a specific N,N,O-donor set for their pro-apoptotic activity. nih.gov

Table 1: Procaspase-3 Activation by Benzothiazole Analogues
CompoundProcaspase-3 Activation (%) at 10 µM
8j77.8
8k92.1
PAC-1 (Control)70.2

Data sourced from a study on benzothiazole derivatives as apoptosis inducers. nih.gov

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Analogues of this compound have been investigated as inhibitors of several key kinases implicated in oncology.

Specifically, the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold has been identified as a promising pharmacophore for the selective inhibition of the mutated BRAFV600E kinase. eie.gr This mutation is a driver in various cancers, including melanoma and colorectal cancer. One analogue, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) , exhibited significant inhibitory activity against BRAFV600E with a notable selectivity over wild-type BRAF. eie.gr

Furthermore, benzothiazole hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 ), a key mediator of angiogenesis. semanticscholar.orgnih.gov One such 2-aminobenzothiazole (B30445) hybrid, 4a , emerged as a potent inhibitor of VEGFR-2. nih.gov Other studies have explored benzothiazoles bearing a 1,3,4-thiadiazole (B1197879) moiety as dual inhibitors of VEGFR-2 and BRAF kinase. mdpi.com

Table 2: Kinase Inhibitory Activity of Benzothiazole Analogues
CompoundTarget KinaseIC50 (µM)
2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22)BRAFV600E7.9
Compound IV (2-amino benzothiazole congener)BRAFV600E0.095
Compound IV (2-amino benzothiazole congener)CRAF0.015
Compound 4a (2-aminobenzothiazole hybrid)VEGFR-20.091
Compound 4f (benzothiazole-thiadiazole hybrid)VEGFR-20.071
Compound 4f (benzothiazole-thiadiazole hybrid)BRAF0.194

Data compiled from studies on benzothiazole analogues as kinase inhibitors. eie.grnih.govmdpi.com

The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a well-established anti-cancer strategy. Several benzothiazole-based compounds have been identified as inhibitors of tubulin polymerization. mdpi.comresearchgate.net These agents often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules and leading to mitotic arrest and subsequent apoptosis. mdpi.com

Derivatives of 6-benzyl-1,3-benzodioxole, which share structural similarities with this compound, have been shown to inhibit microtubule assembly. nih.gov More directly, cis-restricted triazole/tetrazole analogues of combretastatin (B1194345) A-4 incorporating a benzothiazole scaffold have demonstrated significant inhibition of tubulin assembly. mdpi.com

Table 3: Tubulin Polymerization Inhibitory Activity of Benzothiazole Analogues
Compound Class/AnalogueTubulin Polymerization IC50 (µM)
1,2,4-Triazole-benzothiazole hybrid (3a)1.67
1,2,4-Triazole-benzothiazole hybrid (3b)1.00

Data from a review on molecular hybrids targeting tubulin polymerization. mdpi.com

The interaction of small molecules with DNA can interfere with replication and transcription, ultimately leading to cell death. Benzothiazole-based structures have been explored for their DNA binding capabilities. While direct studies on this compound are limited, research on related scaffolds provides valuable insights.

For instance, benzothiazole derivatives have been designed as DNA gyrase inhibitors . nih.gov DNA gyrase is a topoisomerase essential for bacterial DNA replication. In the context of cancer, targeting human topoisomerases is a common therapeutic strategy. The benzothiazole core can engage in cation-π interactions with amino acid residues in the enzyme's binding pocket, while other parts of the molecule can form hydrogen bonds and salt bridges, leading to potent inhibition. nih.gov Additionally, the structurally related 4H-1,3-benzothiazine scaffold has been shown to act as a DNA/RNA groove binder, indicating the potential for this class of compounds to directly interact with nucleic acids. mdpi.com

Antimicrobial Mechanisms

In addition to their anti-cancer effects, analogues of this compound exhibit promising antimicrobial activities. A key mechanism underlying this is the inhibition of bacterial cell wall biosynthesis.

The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an excellent target for antibiotics. The Mur enzymes play a crucial role in the early cytoplasmic steps of peptidoglycan synthesis.

Research has identified pyrrolidinediones containing a 6-chlorobenzothiazole unit as inhibitors of MurA , the first enzyme in this pathway. nih.gov These compounds act as reversible inhibitors and have shown efficacy against fosfomycin-resistant MurA mutants. nih.gov While not direct analogues of this compound, this demonstrates the potential of the benzothiazole scaffold in targeting MurA.

More directly, thiazolidinone derivatives, which are structurally related to benzothiazoles, have been found to inhibit MurB , the second enzyme in the peptidoglycan biosynthesis pathway. The inhibition of these essential enzymes disrupts the formation of the bacterial cell wall, leading to cell lysis and death.

DNA Replication Inhibition (e.g., Gyrase Inhibition)

A primary mechanism by which benzothiazole analogues exert their antibacterial effects is through the inhibition of DNA replication, specifically by targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. rsc.org These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. rsc.org

This compound analogues have been identified as ATP-competitive inhibitors that bind to the N-terminal domain of the GyrB subunit of DNA gyrase (and its homologue ParE in topoisomerase IV). nih.govnih.gov Crystallographic studies have provided detailed insights into this interaction. The inhibitor binds to the ATP-binding site of GyrB, with the benzothiazole ring engaging in a cation-π stacking interaction with a conserved arginine residue (Arg76 in E. coli GyrB). acs.org Furthermore, a crucial salt bridge is often formed between a carboxylate group on the benzothiazole scaffold (at position 6) and another arginine residue (Arg136 in E. coli GyrB). rsc.orgnih.gov The carboxamide portion of the molecule can form hydrogen bonds with conserved water molecules and amino acid residues like threonine. acs.org

Modifications to the benzothiazole scaffold can significantly impact inhibitory potency. For instance, the substitution of the carboxylate group at the 6-position or N-alkylation of the carboxamide can lead to weaker inhibition of DNA gyrase and topoisomerase IV. nih.govacs.org Conversely, strategic modifications, such as the introduction of a 3,4-dichloro-5-methyl-1H-pyrrole moiety, have led to potent, dual inhibitors of both DNA gyrase and topoisomerase IV, expanding their activity against a broader range of bacteria. acs.orghelsinki.fi

Target EnzymeInteracting Residues (E. coli)Type of InhibitionKey Interactions
DNA Gyrase (GyrB) Arg76, Arg136, Thr165ATP-competitiveCation-π stacking, Salt bridge, Hydrogen bonds
Topoisomerase IV (ParE) Homologous residues to GyrBATP-competitiveSimilar to DNA Gyrase

General Antimicrobial Effects

The inhibition of DNA gyrase and topoisomerase IV translates to broad-spectrum antibacterial activity for many benzothiazole-6-carboxamide analogues. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including problematic ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance. rsc.orgnih.gov

The structure of the benzothiazole derivative plays a critical role in its antimicrobial spectrum and potency. For example, certain N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives have shown good to moderate activity against a panel of pathogenic bacteria and fungi, with minimum inhibitory concentrations (MICs) in the range of 12.5 to 50 µg/mL. tandfonline.com The presence and position of substituents on the aromatic rings can significantly influence the antimicrobial efficacy. nih.govnih.gov Some derivatives have also shown notable activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov

In addition to antibacterial properties, some benzothiazole derivatives have exhibited antifungal activity. For instance, certain N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides have been evaluated against various fungal species, demonstrating their potential as broad-spectrum antimicrobial agents. nih.gov

Bacterial SpeciesTypeActivity of Benzothiazole Analogues
Staphylococcus aureusGram-positiveActive, including MRSA and VRSA strains nih.govmdpi.com
Escherichia coliGram-negativeActive nih.govmdpi.com
Pseudomonas aeruginosaGram-negativeActive nih.govuop.edu.jo
Acinetobacter baumanniiGram-negativePotent activity nih.gov
Klebsiella pneumoniaeGram-negativeActive tandfonline.com

Anti-tubercular Mechanisms (e.g., DprE1 Inhibition)

A significant mechanism of action for the anti-tubercular activity of benzothiazole analogues is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov As this enzyme is essential for the viability of Mycobacterium tuberculosis, it represents a highly attractive drug target. plos.org

Benzothiazinone (BTZ) inhibitors, which share structural similarities with the benzothiazole scaffold, have been shown to form a covalent bond with a conserved cysteine residue (Cys387) in the active site of DprE1. nih.gov This irreversible inhibition effectively blocks the cell wall synthesis pathway. plos.org However, studies have also revealed that non-covalent binding to DprE1 is possible, indicating that the formation of a covalent link is not an absolute requirement for inhibition by this class of compounds. nih.gov The development of selective DprE1 inhibitors, such as benzothiazolylpyrimidine-5-carboxamides, highlights the potential of targeting this enzyme to combat both drug-susceptible and multi-drug resistant strains of M. tuberculosis. tandfonline.comvlifesciences.com

Anti-parasitic Mechanisms (e.g., Anti-trypanocydal Activity)

Analogues of this compound have also demonstrated promising activity against trypanosomatidic parasites, the causative agents of diseases like African trypanosomiasis (sleeping sickness). The primary mechanism identified for this anti-parasitic action is the inhibition of pteridine (B1203161) reductase-1 (PTR1). nih.gov

PTR1 is an enzyme in the folate biosynthesis pathway of these parasites. Inhibition of PTR1 disrupts the supply of essential folate metabolites, which are necessary for DNA synthesis and cell proliferation. A specific compound, 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide, was identified as a potent and selective anti-trypanocydal agent with an EC50 value of 7.0 μM against Trypanosoma brucei. nih.gov This compound and its analogues act as competitive inhibitors of PTR1, and their activity can potentiate the effects of other anti-parasitic drugs that target the folate pathway. nih.gov Other research has also highlighted that dicationic benzothiazole derivatives can exhibit sub-nanomolar in vitro potency against T. brucei. lshtm.ac.uk

Enzyme Inhibition Beyond Kinases and Antimicrobial Targets

The biological activity of this compound analogues extends beyond antimicrobial and anti-parasitic effects, encompassing the inhibition of enzymes involved in mammalian metabolic and signaling pathways.

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous signaling lipids, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH leads to increased levels of these lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov Consequently, FAAH has emerged as a significant therapeutic target for pain and various central nervous system disorders. nih.gov

While direct studies on this compound as an FAAH inhibitor are limited, the broader class of N-carboxamide analogues has been explored for this activity. researchgate.net The general mechanism of many FAAH inhibitors involves the covalent modification of a catalytic serine residue within the enzyme's active site. nih.gov Carbamate-based inhibitors, for example, carbamoylate the active site serine, leading to inactivation of the enzyme. nih.gov The exploration of heterocyclic N-carboxamide analogues as FAAH inhibitors suggests that the benzothiazole scaffold could be incorporated into designs for novel FAAH-targeting therapeutics. researchgate.net

Certain benzothiazole derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov

The mechanism of inhibition involves the binding of the benzothiazole analogues to the active site of these glycosidase enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com Structure-activity relationship studies have shown that the inhibitory potency of these compounds is influenced by the nature and position of substituents on the benzothiazole and associated phenyl rings. nih.gov For instance, some benzothiazole-triazole derivatives have exhibited significantly greater α-glucosidase inhibitory activity than the standard drug acarbose, with IC50 values in the low micromolar range. nih.gov Molecular docking studies support these findings, illustrating the potential for these compounds to form stable interactions within the enzyme's binding pocket. nih.gov

EnzymeBiological RoleImplication of Inhibition by Benzothiazole Analogues
α-Amylase Carbohydrate DigestionPotential for Type 2 Diabetes Management
α-Glucosidase Carbohydrate DigestionPotential for Type 2 Diabetes Management

Computational and in Silico Studies of N Benzyl 1,3 Benzothiazole 6 Carboxamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This method is instrumental in understanding the fundamentals of molecular recognition. For the benzothiazole (B30560) class of compounds, docking studies have been crucial in elucidating their interactions with various biological targets. wjarr.comresearchgate.net

The binding affinity, often expressed as a negative Gibbs free energy value (ΔG in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. mdpi.com Molecular docking simulations for benzothiazole derivatives frequently reveal strong binding affinities to various protein targets, including enzymes like kinases and dihydroorotase. nih.govbiointerfaceresearch.com Studies on analogous benzothiazole compounds have shown that their interactions with protein receptors are typically driven by a combination of forces. mdpi.com These include hydrophobic interactions, van der Waals forces, and aromatic (π-π) stacking between the benzothiazole ring system and aromatic amino acid residues of the protein. mdpi.com The stability of the resulting ligand-protein complex is often enhanced by conventional hydrogen bonds. mdpi.com

Compound ClassProtein Target ExampleTypical Binding Affinity (kcal/mol)Primary Interaction Types
Benzothiazole DerivativesLysozyme-6.1Aromatic, Hydrophobic, Hydrogen Bonding mdpi.com
Benzothiazole-Carboxamidesp56lck Kinase-Hydrogen Bonding, Allosteric Site Interaction biointerfaceresearch.com
Substituted BenzothiazolesDHPS Enzyme-Arene-H Interactions, Hydrophobic Interactions nih.gov

A primary outcome of molecular docking is the identification of the specific binding site (or pocket) on the protein and the key amino acid residues that interact with the ligand. wjarr.com For benzothiazole derivatives, docking studies have successfully pinpointed these crucial interactions. For instance, in studies involving the enzyme lysozyme, the benzene (B151609) ring of a benzothiazole moiety was found to form aromatic edge-to-face π-π stacking interactions with the residue TRP108. mdpi.com In other studies targeting the DHPS enzyme, arene-H interactions with the residue Lys220 within the binding pocket were identified as being significant. nih.gov These specific interactions are critical for the stable binding of the compound and are essential for its potential biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemijournal.com It is widely applied to predict the molecular geometry, electronic properties, and spectroscopic signatures of compounds like N-benzyl-1,3-benzothiazole-6-carboxamide.

DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are performed to determine the most stable three-dimensional conformation (optimized geometry) of a molecule. This analysis yields precise data on bond lengths, bond angles, and dihedral angles. chemijournal.com For the benzothiazole core, calculations consistently show that the C-S bond length is greater than the C-N and C-C bonds, which is expected given the larger atomic size of sulfur.

Electronic structure analysis focuses on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net

ParameterDescriptionSignificance
Bond Lengths (e.g., C-S, C-N)The equilibrium distance between the nuclei of two bonded atoms. chemijournal.comDefines the molecule's fundamental structure and shape.
Bond AnglesThe angle formed between three atoms across at least two bonds. chemijournal.comDetermines the molecule's three-dimensional geometry.
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron. researchgate.netIndicates nucleophilic character.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. researchgate.netIndicates electrophilic character.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO levels. researchgate.netRelates to chemical reactivity, polarizability, and kinetic stability. scirp.org

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. uq.edu.auresearchgate.net These theoretical predictions are often in good agreement with experimental data, helping to assign specific signals in the NMR spectrum to particular atoms in the molecule. uq.edu.aunih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netnbu.edu.sa This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (e.g., π → π* transitions), which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. researchgate.net For benzothiazole derivatives, electronic excitation wavelengths are often predicted to be in the 228–370 nm range. nbu.edu.sa

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential (ESP) surface, is a visual representation of the charge distribution around a molecule. nih.gov It is calculated using DFT and mapped onto the molecule's electron density surface. The MEP is color-coded to indicate different potential regions:

Red Regions: Indicate negative electrostatic potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen, acting as hydrogen bond acceptors. nih.govnih.gov

Blue Regions: Indicate positive electrostatic potential, representing areas that are electron-deficient. These sites are prone to nucleophilic attack and typically correspond to hydrogen atoms attached to electronegative atoms, acting as hydrogen bond donors. nih.govnih.gov

By analyzing the MEP surface of this compound, researchers can identify its reactive sites, predict intermolecular interactions, and understand its charge-related properties. scirp.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of this compound and its analogs, MD simulations provide detailed insights into their interactions with biological targets, such as enzymes or receptors. These simulations can elucidate the stability of the compound when bound to a protein's active site and map the key interactions that govern its inhibitory activity. nih.gov

Research on benzothiazole derivatives has utilized MD simulations to understand their potential as inhibitors for various enzymes, including those implicated in diseases like Alzheimer's. nih.gov For instance, simulations can reveal the stability of a ligand-protein complex, with lower root mean square deviation (RMSD) values indicating greater stability. nih.gov These studies often analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for the compound's biological function. nih.gov The dynamic behavior observed in these simulations can explain the compound's mechanism of action at a molecular level. nih.gov

Table 1: Representative Data from Molecular Dynamics Simulations of Benzothiazole Derivatives

Parameter Description Typical Findings
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the superimposed protein-ligand complex over time, indicating stability. Low and stable RMSD values (e.g., within 1-3 Å) suggest a stable binding of the compound in the protein's active site. nih.gov
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and the protein. Consistent hydrogen bonding with key amino acid residues in the active site indicates strong and specific interactions. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial technique in ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. thaiscience.info A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzothiazole derivatives, pharmacophore models are developed based on a set of known active compounds to identify the key structural motifs responsible for their activity. thaiscience.info

These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. thaiscience.info Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, significantly accelerates the discovery of new potential drug candidates. thaiscience.info The quality of a pharmacophore model is often validated by its ability to predict the activity of a set of known compounds not used in its creation. researchgate.net

Table 2: Common Pharmacophoric Features Identified for Benzothiazole Derivatives

Pharmacophoric Feature Description Importance in Biological Activity
Hydrogen Bond Acceptor (A) An atom or group that can accept a hydrogen bond. Crucial for anchoring the molecule within the active site of a target protein through specific interactions. thaiscience.info
Hydrogen Bond Donor (D) An atom or group that can donate a hydrogen atom to a hydrogen bond. Important for forming directional interactions that contribute to binding affinity and specificity. thaiscience.info
Hydrophobic Site (H) A nonpolar region of the molecule. Engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. thaiscience.info

Theoretical ADMET Prediction Approaches

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of the early-stage drug discovery process. These computational models assess the drug-like properties of a compound, helping to identify potential liabilities before significant resources are invested in its development. For this compound and its derivatives, various computational tools and web-based platforms are used to predict their pharmacokinetic and toxicological profiles. researchgate.netnih.gov

These predictive studies often evaluate parameters guided by frameworks such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. orientjchem.org Properties like molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area are calculated to predict a compound's likely absorption and distribution characteristics. orientjchem.org Furthermore, in silico models can predict potential interactions with metabolic enzymes like cytochrome P450s and assess various toxicity endpoints, providing a comprehensive preclinical safety profile. researchgate.net

Table 3: Key Parameters in Theoretical ADMET Prediction for Benzothiazole Derivatives

ADMET Parameter Description Significance for Drug Development
Absorption
Lipinski's Rule of Five A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. Compounds that adhere to this rule are more likely to have good oral bioavailability. orientjchem.org
Polar Surface Area (PSA) The sum of surfaces of polar atoms in a molecule. PSA is a good predictor of drug absorption, with lower values generally indicating better permeability across cell membranes. orientjchem.org
Distribution
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the protective barrier of the central nervous system. Important for drugs targeting the brain; can be predicted based on molecular properties. nih.gov
Metabolism
Cytochrome P450 (CYP) Inhibition Prediction of whether a compound will inhibit major drug-metabolizing enzymes. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. researchgate.net
Excretion
Solubility The ability of a compound to dissolve in a solvent. Affects absorption and formulation; can be predicted computationally. orientjchem.org
Toxicity

Future Directions and Research Perspectives

Design and Synthesis of Novel Benzothiazole-6-carboxamide Analogues with Enhanced Selectivity

The development of new therapeutic agents hinges on the principles of rational design and innovative synthesis. For benzothiazole-6-carboxamide analogues, future efforts will be directed towards enhancing their selectivity for specific biological targets. Established synthetic routes, such as the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, provide a robust foundation for creating diverse chemical libraries. ijper.orgnih.gov Modifications to the benzothiazole (B30560) core and the N-benzyl substituent are anticipated to yield compounds with improved affinity and specificity.

Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that substitutions at the C-2 and C-6 positions of the benzothiazole ring significantly influence biological activity. benthamscience.com For instance, the introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with target proteins. dntb.gov.ua The synthesis of novel benzothiazole-6-carboxylate derivatives has demonstrated the versatility of this scaffold in generating compounds with a range of biological activities. researchgate.net

Future synthetic strategies will likely explore more efficient and environmentally friendly methods, including green chemistry approaches, to construct these complex molecules. nih.gov The overarching goal is to generate a portfolio of analogues with precisely engineered properties, paving the way for more effective and targeted therapies.

Exploration of Multi-targeting Agents and Hybrid Compounds

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders necessitates a shift from the traditional "one-target, one-molecule" paradigm to the development of multi-targeting agents. nih.govsemanticscholar.org The benzothiazole-6-carboxamide scaffold is an ideal platform for designing such multi-targeted-directed ligands (MTDLs). nih.govsemanticscholar.org By integrating different pharmacophores into a single molecular entity, researchers can create hybrid compounds capable of modulating multiple pathological pathways simultaneously. dergipark.org.tr

For example, novel benzothiazole derivatives have been designed as MTDLs for Alzheimer's disease, targeting histamine (B1213489) H3 receptors as well as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) enzymes. nih.govsemanticscholar.org One promising compound, 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), exhibited a Ki value of 0.036 μM at the H3 receptor and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. nih.govresearchgate.net

Similarly, the synthesis of benzothiazole-hydrazine carboxamide hybrid scaffolds has yielded potent inhibitors of GABA aminotransferase (GABA AT), an important target in epilepsy. nih.gov The compound 5c, for instance, demonstrated an IC50 of 15.26 μM, outperforming the standard drug vigabatrin. nih.gov The development of hybrid molecules incorporating benzothiazole and thiazolidine-2,4-dione moieties has also led to the identification of novel FOXM1 inhibitors for cancer therapy. nih.gov These examples underscore the immense potential of molecular hybridization in creating next-generation therapeutics with enhanced efficacy.

Advanced Mechanistic Elucidation Studies

A profound understanding of the mechanism of action is paramount for the clinical translation of any new therapeutic agent. For N-benzyl-1,3-benzothiazole-6-carboxamide and its analogues, future research must focus on elucidating their precise molecular interactions with their biological targets. While the benzothiazole scaffold is known to interact with a variety of enzymes and receptors, the specific binding modes and downstream signaling effects of many of its derivatives remain to be fully characterized. drugbank.com

Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and sophisticated spectroscopic methods will be instrumental in visualizing the binding of these compounds to their target proteins at an atomic level. These structural insights will not only validate the proposed mechanisms of action but also provide a roadmap for the rational design of more potent and selective inhibitors.

Furthermore, systems biology approaches, including transcriptomics, proteomics, and metabolomics, can offer a comprehensive view of the cellular response to these compounds. By mapping the global changes in gene expression, protein levels, and metabolic pathways, researchers can uncover novel targets and off-target effects, leading to a more complete understanding of their pharmacological profiles.

Integration of Experimental and Computational Methodologies in Drug Discovery

The synergy between experimental and computational approaches has revolutionized modern drug discovery. researchgate.netmdpi.com For the development of benzothiazole-6-carboxamide derivatives, this integrated strategy will be indispensable. In silico techniques, such as molecular docking and molecular dynamics simulations, can predict the binding affinities and modes of interaction of newly designed compounds with their target proteins, thereby prioritizing the most promising candidates for synthesis and experimental validation. nih.govnih.gov

Computational studies have already been successfully employed to investigate the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives. researchgate.netmdpi.com These studies provide valuable insights into the structure-property relationships of these compounds and can guide the design of analogues with improved pharmacokinetic and pharmacodynamic profiles. For example, density functional theory (DFT) calculations have been used to analyze the charge distribution and frontier molecular orbitals (HOMO-LUMO) of benzothiazole derivatives, which are critical determinants of their reactivity and biological activity. researchgate.netmdpi.com

The integration of in silico ADME (absorption, distribution, metabolism, and excretion) predictions with in vitro assays can further streamline the drug development process by identifying compounds with favorable drug-like properties early on. mdpi.comresearchgate.net This iterative cycle of computational design, chemical synthesis, and biological evaluation will accelerate the discovery of novel benzothiazole-based therapeutics.

Potential for Diagnostic or Imaging Agent Development (e.g., Radiolabeling)

Beyond their therapeutic potential, benzothiazole derivatives have shown great promise as diagnostic and imaging agents, particularly for neurodegenerative diseases like Alzheimer's. uq.edu.au The ability of these compounds to cross the blood-brain barrier and bind to specific pathological hallmarks, such as amyloid-β plaques, makes them ideal candidates for the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers. uq.edu.au

The radiolabeling of aminophenyl benzothiazoles with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) has been a significant area of research. uq.edu.aunih.gov However, the development of radiopharmaceuticals with more straightforward labeling schemes is desirable. nih.govacs.orgillinois.edu The use of generator-produced radionuclides like gallium-68 (B1239309) (⁶⁸Ga) offers a practical advantage, as it allows for the distribution of PET imaging agents without the need for an on-site cyclotron. nih.govacs.orgillinois.edu

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for N-benzyl-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized? A: The compound can be synthesized via coupling reactions between 1,3-benzothiazole-6-carboxylic acid and N-benzylamine derivatives. A typical protocol involves using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . Optimization includes controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to maximize yield (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical.

Structural Elucidation Techniques

Q: Which analytical methods are most effective for characterizing this compound? A: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography: For definitive 3D structure determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the biological activity of this compound? A: Prioritize target-specific assays based on structural analogs:

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies: Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II or kinases .
    Dose-response curves and IC50_{50} values should be reported with controls.

Handling Contradictory Data in Biological Studies

Q: How should researchers resolve discrepancies in reported biological activities of benzothiazole carboxamides? A: Potential causes include:

  • Purity Variations: Validate compound purity via HPLC (>95%) .
  • Structural Isomerism: Use 2D NMR (e.g., NOESY) to confirm regiochemistry .
  • Assay Conditions: Standardize protocols (e.g., pH, incubation time) across labs. Cross-reference with structurally similar compounds (e.g., N-(4-ethyl-1,3-benzothiazol-2-yl) derivatives) .

Advanced Crystallographic Analysis

Q: What strategies improve the success rate of crystallizing this compound for X-ray studies? A:

  • Solvent Screening: Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature Gradients: Gradual cooling from 40°C to 4°C.
  • Software Tools: WinGX suite for data integration and SHELXL for refinement .
    Report hydrogen-bonding patterns using graph set analysis (e.g., R_2$$^2(8) motifs) .

Structure-Activity Relationship (SAR) Studies

Q: How can substituent modifications on the benzothiazole core enhance pharmacological properties? A: Key modifications include:

  • Benzyl Group Optimization: Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to improve metabolic stability .
  • Amide Linker Replacement: Test sulfonamide or urea analogs for enhanced solubility .
    Validate changes via QSAR models and in vitro ADMET assays (e.g., hepatic microsome stability).

Interaction Studies with Biological Targets

Q: What methodologies elucidate the compound’s interaction with RNA or protein targets? A:

  • NMR Titration: Monitor chemical shift perturbations in RNA motifs (e.g., tandem mismatches) .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD_D) to purified proteins.
  • Cryo-EM: For large complexes, though resolution may require sub-3 Å datasets.

Stability and Degradation Pathways

Q: How can researchers assess the hydrolytic stability of the amide bond in physiological conditions? A:

  • pH-Dependent Studies: Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Enzymatic Assays: Test susceptibility to proteases (e.g., trypsin) .
  • Computational Predictions: Use tools like Gaussian for transition-state modeling of hydrolysis.

Comparative Analysis with Analogous Compounds

Q: What distinguishes this compound from other benzothiazole derivatives? A: The benzyl group enhances lipophilicity (logP ~3.5), potentially improving blood-brain barrier penetration compared to methyl or ethyl analogs . This property is critical for CNS-targeted drug design.

Scaling-Up Synthesis for Preclinical Studies

Q: What challenges arise when scaling up synthesis, and how can they be mitigated? A:

  • Reagent Costs: Replace DCC with cost-effective alternatives like EDC·HCl .
  • Purification: Transition from column chromatography to recrystallization or flash distillation.
  • Batch Consistency: Implement QC protocols (e.g., in-process NMR) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.